

Methyl (E)-m-nitrocinnamate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

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In-Depth Technical Guide: Methyl (E)-m-nitrocinnamate

Abstract

This technical guide provides a comprehensive overview of **methyl (E)-m-nitrocinnamate**, a key organic intermediate. It details the compound's chemical identity, including its precise IUPAC nomenclature and structural features, and summarizes its essential physicochemical properties. The guide offers an in-depth exploration of established synthetic methodologies, complete with a detailed experimental protocol and a workflow visualization. Furthermore, it discusses the compound's chemical reactivity, applications in research and drug development, and critical safety and handling protocols. This document is intended to serve as an essential resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester of cinnamic acid. It is characterized by a methyl ester group, a nitro group (-NO₂) at the meta-position of the phenyl ring, and a trans-configured (E) carbon-carbon double bond in the acrylate backbone.

IUPAC Name and Identifiers

- IUPAC Name: methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1]

- Synonyms: Methyl (E)-3-(3-nitrophenyl)acrylate, 3-Nitrocinnamic acid methyl ester, m-Nitrocinnamic acid methyl ester[2]
- CAS Number: 1664-59-1[1]
- PubChem CID: 5354136[3]
- Molecular Formula: C₁₀H₉NO₄[1]
- Molecular Weight: 207.18 g/mol [1]

Chemical Structure

The structure consists of a benzene ring substituted with a nitro group at the third (meta) position relative to the propenoate side chain. The "(E)" stereochemical descriptor signifies that the larger substituents on the double bond (the phenyl ring and the methoxycarbonyl group) are on opposite sides, resulting in a trans configuration.[1] This geometry is crucial as it influences the molecule's packing in the solid state and its reactivity.[1]

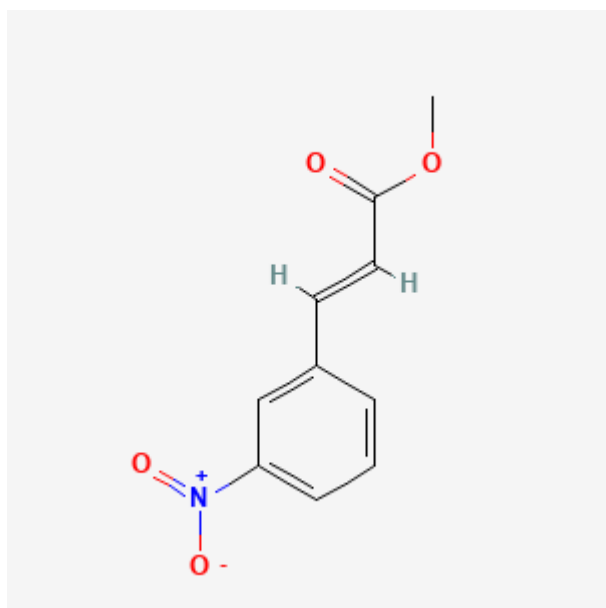


Figure 1: 2D Chemical Structure of methyl (E)-3-(3-nitrophenyl)prop-2-enoate. Source: PubChem CID 5354136

Physicochemical Properties

The physical and chemical properties of **methyl (E)-m-nitrocinnamate** dictate its handling, reactivity, and application. The presence of the nitro group and the conjugated system of the cinnamate moiety significantly influence its characteristics.

Property	Value	Source
Physical State	White to off-white solid/powder	[2][4]
Melting Point	125.3 °C	[2][5]
Boiling Point	346.2 °C (rough estimate)	[2]
Water Solubility	Insoluble	[6]
Storage Temperature	2-8°C, under inert gas	[2][5]

Synthesis and Purification

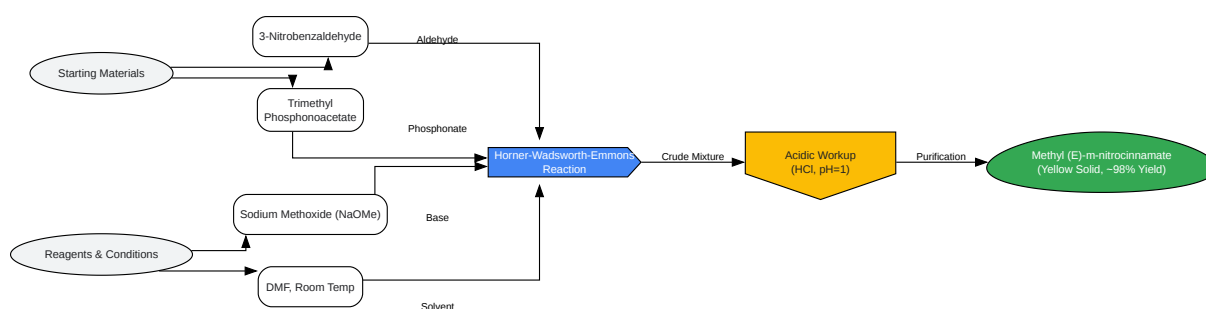
Several synthetic routes are available for **methyl (E)-m-nitrocinnamate**, with the choice often depending on the desired scale, purity, and available starting materials.

Common Synthetic Routes

- **Fischer Esterification of m-Nitrocinnamic Acid:** This is the most direct method, involving the reaction of m-nitrocinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][7] The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.[7]
- **Horner-Wadsworth-Emmons (HWE) Reaction:** A highly efficient and stereoselective method involves the reaction of 3-nitrobenzaldehyde with a phosphonate ylide, typically derived from trimethyl phosphonoacetate.[1][7][8] This reaction is conducted in a solvent like DMF with a base such as sodium methoxide and is known for producing the (E)-isomer with high selectivity and yield (up to 98%).[7][8]
- **Microwave-Assisted Synthesis:** Modern approaches utilize microwave irradiation to accelerate the reaction, offering a more energy-efficient and faster alternative under mild conditions.[1]

Synthesis Workflow Diagram

The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) reaction, a preferred method for its high yield and stereoselectivity.



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Caption: HWE synthesis of **Methyl (E)-m-nitrocinnamate**.

Detailed Experimental Protocol: HWE Synthesis

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.^{[7][8]}

- **Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.2-1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
- **Base Addition:** Cool the solution in an ice bath. Add sodium methoxide (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. The addition of the base is critical as it deprotonates the phosphonate to form the reactive ylide.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically a few hours).
- **Workup:** Quench the reaction by slowly pouring the mixture into ice-cold water. Acidify the aqueous mixture to pH 1 with dilute hydrochloric acid. This step protonates any remaining base and precipitates the organic product.^[8]
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration.
- **Purification:** Wash the crude solid with cold water to remove inorganic salts.^[8] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure **methyl (E)-m-nitrocinnamate** as a yellow or beige solid.^[6]

Reactivity and Applications

The chemical reactivity of **methyl (E)-m-nitrocinnamate** is governed by its three primary functional groups: the nitro group, the ester, and the alkene.

Key Chemical Reactions

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental for synthesizing aniline derivatives, which are precursors to a wide range of pharmaceuticals and dyes.
- **Hydrolysis of the Ester:** The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (m-nitrocinnamic acid) under acidic or basic conditions.^[1]
- **Reactions at the Alkene:** The electron-withdrawing nature of the nitrophenyl and methoxycarbonyl groups makes the double bond susceptible to nucleophilic addition (Michael addition). It can also undergo [2+2] photodimerization upon UV irradiation to form cyclobutane derivatives (truxinates), a reaction of interest in photochemistry and material science.^{[1][9]}

Applications in Research and Drug Development

Methyl (E)-m-nitrocinnamate is a versatile intermediate in organic synthesis.^{[1][7]}

- **Building Block for Heterocycles:** The corresponding amine (methyl (E)-m-aminocinnamate) is a key precursor for synthesizing heterocyclic scaffolds like indoles and quinolines, which are prevalent in bioactive molecules.
- **Precursor for Bioactive Compounds:** Cinnamic acid derivatives are studied for a wide range of biological activities. While specific research on this exact molecule is limited, its structural motifs are found in compounds investigated for antiviral, anticancer, and anti-inflammatory properties.^[7] The strategic placement of functional groups, like the methyl ester, can be used to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.
- **Material Science:** The conjugated π -system of the molecule gives it electronic properties that are of interest for applications in organic electronics and optoelectronic devices.^{[1][7]}

Safety and Handling

Proper handling is essential due to the potential hazards associated with nitroaromatic compounds.

- **General Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^{[6][10]} Avoid formation of dust and aerosols.^[6]
- **Fire Safety:** The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.^[10]
- **Stability and Storage:** The compound is stable under recommended storage conditions.^[6] Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.^{[2][11]}
- **Incompatibilities:** Avoid contact with strong bases and oxidizing agents.^{[6][11]}
- **Toxicology:** Detailed toxicological data is not widely available. As with any chemical, avoid ingestion, inhalation, and direct contact with skin and eyes.^{[6][10]} In case of exposure, follow standard first-aid measures and consult a physician.^[10]

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